2,4-dichloro-6-(1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C9H6Cl2N2O It is a phenolic compound substituted with two chlorine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol typically involves the reaction of 2,4-dichlorophenol with a pyrazole derivative. One common method is the nucleophilic substitution reaction where 2,4-dichlorophenol reacts with 1H-pyrazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino derivatives and other substituted phenols.
Scientific Research Applications
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Industry: Utilized in the manufacture of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial properties . Additionally, the compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol: Similar structure but with a phenyl group attached to the pyrazole ring.
2,4-dichloro-6-(1H-imidazol-5-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.
2,4-dichloro-6-(1H-triazol-5-yl)phenol: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRAYBSAMAGCRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425618 |
Source
|
Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154258-62-5 |
Source
|
Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.